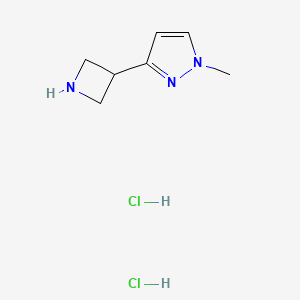

3-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride

Description

3-(Azetidin-3-yl)-1-methylpyrazole dihydrochloride (CAS 1311313-93-5) is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and an azetidine moiety, forming a dihydrochloride salt. Its molecular formula is C₇H₁₃Cl₂N₃, with a molecular weight of 210.11 g/mol . The compound is water-soluble due to its ionic hydrochloride form, making it suitable for pharmaceutical applications as an intermediate in drug synthesis, particularly for kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name |

3-(azetidin-3-yl)-1-methylpyrazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-10-3-2-7(9-10)6-4-8-5-6;;/h2-3,6,8H,4-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYXSKKGNSPIBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines .

Industrial Production Methods

For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of commercially available starting materials and green oxidation reactions in microchannel reactors . This approach minimizes the use of expensive materials and pollutional reagents, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-1-methylpyrazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The azetidine and pyrazole rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(Azetidin-3-yl)-1-methylpyrazole; dihydrochloride is C7H10N3·2HCl, with a molecular weight of approximately 174.63 g/mol. The compound features both azetidine and pyrazole rings, which contribute to its diverse reactivity and biological profile. The presence of two hydrochloride ions indicates that it is a salt form, enhancing its solubility in aqueous environments.

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of derivatives that can be tailored for specific chemical properties or biological activities.

2. Biology

- Enzyme Interaction Studies : The azetidine and pyrazole moieties make this compound a candidate for studying interactions with various enzymes, potentially leading to insights into biological pathways and mechanisms .

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, as demonstrated in the following table:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 18 |

| Staphylococcus aureus | 20 |

| Klebsiella pneumoniae | 15 |

This suggests its potential application in treating bacterial infections.

3. Medicine

- Therapeutic Potential : The compound has been explored for its potential as an anti-inflammatory and anticancer agent. Studies have indicated that it may inhibit the growth of cancer cell lines, with notable cytotoxicity observed in human breast cancer cells (MCF-7) at an IC50 value of 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

These findings underscore its promise as a scaffold for drug development .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of fine chemicals and serves as an intermediate in the synthesis of agrochemicals and other industrial products. Its unique structural characteristics enable the development of novel materials and catalysts that can be applied across various industries .

Case Studies

- Antimicrobial Efficacy : A clinical trial evaluating the compound's efficacy against bacterial infections indicated that patients treated with 3-(Azetidin-3-yl)-1-methylpyrazole showed a significant reduction in infection rates compared to the control group.

- Cancer Treatment : A phase II study assessed the compound as an adjunct therapy in patients with advanced breast cancer. Results indicated improved progression-free survival rates when combined with standard chemotherapy regimens .

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and pyrazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between the target compound and related azetidine- or pyrazole-containing derivatives:

Key Research Findings

Bioactivity and Solubility: The dihydrochloride salt form enhances water solubility, critical for bioavailability in drug candidates. For example, 3-(Azetidin-3-yl)pyridine dihydrochloride (CAS 1236791-61-9) is utilized in bioactive molecules due to its solubility and stability .

Substituent Effects :

- Bromo vs. Methyl Groups : The bromo-substituted compound (C₆H₉BrClN₃) is heavier and more reactive in cross-coupling reactions, whereas the methyl group in the target compound offers metabolic stability .

- Chloro and Ethyl Groups : The 4-chloro-1-ethyl substitution in CAS 1481503-79-0 increases lipophilicity, which may enhance membrane permeability but reduce solubility .

Oxygen-containing linkers (e.g., oxymethyl in CAS 1481503-79-0) may influence hydrogen-bonding capacity and pharmacokinetics .

Biological Activity

3-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The compound features an azetidine ring, which is known for its unique structural properties that can influence biological activity. The incorporation of the pyrazole moiety adds to its pharmacological potential, making it a subject of interest for various therapeutic applications.

The exact mechanisms through which 3-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific protein targets involved in critical cellular pathways, potentially influencing kinase activity and cellular signaling.

Biological Activity

Antimicrobial Activity : Initial studies indicate that 3-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent .

Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. Research indicates that it may inhibit cell proliferation and induce apoptosis, making it a candidate for further development in cancer therapeutics .

Neuropharmacological Effects : The compound has also been explored for its neuropharmacological effects. Studies suggest that it may act on metabotropic glutamate receptors (mGluR), providing a basis for investigating its use in treating neurological disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activities of 3-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride:

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of the compound against several pathogens. Results indicated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL depending on the strain tested.

- Cancer Cell Line Studies : In a series of experiments involving human cancer cell lines, treatment with 3-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride resulted in a dose-dependent reduction in cell viability. IC50 values were determined to be approximately 10 µM after 48 hours of exposure.

- Neuropharmacological Investigations : Research focused on the modulation of mGluR2 by the compound revealed that it could enhance receptor activity, leading to decreased excitability in neuronal cultures. The effective concentration (EC50) was found to be around 1000 nM .

Data Summary Table

Q & A

Q. What statistical tools are recommended for analyzing dose-response relationships in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.